5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

Description

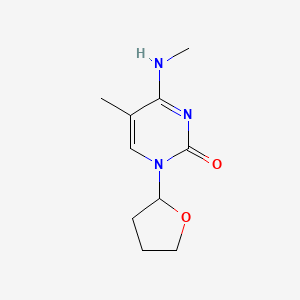

The compound 5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a pyrimidinone derivative with a tetrahydrofuran (THF) substituent.

- Molecular formula: Likely similar to C₁₁H₁₇N₃O₅ (as per analogs in ).

- Functional groups: Methylamino (-NHCH₃) at position 4, methyl (-CH₃) at position 5, and a THF ring at position 1 of the pyrimidinone scaffold.

- Applications: Pyrimidinones are often explored for antiviral, anticancer, or antimicrobial activity due to their ability to mimic nucleobases .

Safety and Handling: Analogous compounds require storage in tightly closed containers, away from heat and light, with handling by trained professionals ().

Properties

IUPAC Name |

5-methyl-4-(methylamino)-1-(oxolan-2-yl)pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-6-13(8-4-3-5-15-8)10(14)12-9(7)11-2/h6,8H,3-5H2,1-2H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXKFOCXCSYZOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296405 | |

| Record name | MLS002704130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18002-33-0 | |

| Record name | MLS002704130 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002704130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a substituted urea or guanidine, the pyrimidine ring is formed through cyclization reactions.

Substitution Reactions: Introduction of the methyl and methylamino groups can be achieved through nucleophilic substitution reactions.

Attachment of the Tetrahydrofuran Ring: This step often involves the use of a tetrahydrofuran derivative, which is attached to the pyrimidine ring through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is primarily studied for its potential therapeutic applications. Pyrimidine derivatives are known for their diverse biological activities, including:

- Antiviral Activity : Some pyrimidine derivatives have been shown to inhibit viral replication, making them candidates for antiviral drug development.

- Anticancer Properties : The compound's structural similarity to established chemotherapeutics like 5-Fluorouracil suggests it may possess anticancer activity, particularly in targeting specific cancer cell lines.

- Antimicrobial Effects : Research indicates that certain pyrimidines can exhibit antibacterial and antifungal properties, which could be explored further with this compound.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : The methylamino group may participate in nucleophilic substitutions, allowing for the introduction of different substituents on the pyrimidine ring.

- Electrophilic Additions : The compound's structure allows for electrophilic addition reactions that can modify its reactivity and biological activity.

- Optimization Techniques : Synthetic routes can be optimized for yield and purity depending on laboratory conditions, enhancing the compound's availability for research and application.

Comparative Analysis with Related Compounds

A comparison of similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-pyrimidine | Contains an amino group on the pyrimidine ring | Role in nucleotide synthesis |

| 5-Fluorouracil | Fluorinated derivative of uracil | Widely used chemotherapeutic agent |

| N4-Methylcytidine | Methylated cytidine derivative | Important in RNA modification studies |

The tetrahydrofuran substitution in this compound may confer distinct solubility and reactivity properties compared to other pyrimidines, enhancing its interactions within biological systems.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Structural Features

Key structural variations among pyrimidinone derivatives include substitutions on the pyrimidinone ring and modifications to the THF moiety.

Key Observations :

Physicochemical Properties

Data gaps exist for the target compound, but trends from analogs suggest:

- Solubility: Hydroxyl or amino groups (e.g., in ) improve water solubility, while methyl/trifluoromethyl groups enhance lipophilicity .

- Stability: The target compound’s lack of labile substituents (e.g., esters) may improve stability under neutral conditions, similar to CAS 13048-95-8 (stable under normal storage) .

- Melting Points: Pyrimidinones with aromatic substituents (e.g., ) exhibit higher melting points (144–148°C) due to crystal packing and hydrogen bonding .

Biological Activity

5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one, with the CAS number 18002-33-0, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's molecular formula is C10H15N3O2, and it has a molecular weight of 209.24 g/mol. The following sections will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy and antimicrobial action.

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, its structural analogs have shown effectiveness in disrupting RAS signaling pathways, which are crucial for tumor growth and survival .

2. Antimicrobial Properties

Research suggests that this compound may also possess antimicrobial properties. The mechanism involves interference with bacterial cell wall synthesis and disruption of cellular membranes, leading to cell death. Similar pyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential .

Case Studies

Several case studies highlight the biological activities of related compounds:

Case Study 1: Inhibition of Cancer Cell Lines

A study evaluated the efficacy of a pyrimidine derivative similar to this compound against various cancer cell lines. The compound exhibited an IC50 value of approximately 195 nM in the MKN1 gastric cancer cell line, indicating potent antiproliferative effects .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of less than 30 μM for several analogs, demonstrating their potential as lead compounds for antibiotic development .

Pharmacological Profile

A summary of the pharmacological profile of this compound is presented in Table 1.

| Property | Value |

|---|---|

| Molecular Weight | 209.24 g/mol |

| Solubility | Moderate |

| Antitumor Activity (IC50) | ~195 nM (MKN1 cell line) |

| Antimicrobial Activity (MIC) | <30 μM (various strains) |

| Toxicity (HepG2 TC50) | >30 μM |

Q & A

Q. Basic

- X-ray crystallography : Resolve the stereochemistry of the tetrahydrofuran ring using SHELXL for refinement .

- Spectroscopy :

How can computational modeling be integrated with experimental data to predict the compound’s reactivity?

Q. Advanced

- Density Functional Theory (DFT) : Calculate partial charges and frontier molecular orbitals to predict nucleophilic/electrophilic sites.

- Molecular docking : Screen against biological targets (e.g., DNA methyltransferases) using AutoDock Vina, validated by in vitro enzymatic assays .

- MD simulations : Assess stability in aqueous solutions (e.g., RMSD plots) to guide solvent selection for reactions .

What are the key considerations for storing this compound to ensure stability?

Q. Basic

- Temperature : Store at 2–8°C to prevent thermal degradation .

- Light sensitivity : Use amber glass vials to avoid photolytic cleavage of the pyrimidinone ring .

- Incompatibilities : Isolate from oxidizing agents (e.g., HNO3) and reducing agents (e.g., NaBH4) .

What experimental design considerations are critical when evaluating the compound’s biological activity in vitro?

Q. Advanced

- Dose optimization : Perform preliminary MTT assays across a logarithmic concentration range (1 nM–100 µM) to identify IC50 values .

- Controls : Include positive controls (e.g., 5-fluorouracil for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) .

- Time-course studies : Monitor activity at 24, 48, and 72 hrs to assess time-dependent effects .

How can researchers address the lack of physicochemical data (e.g., solubility, melting point) for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.